![molecular formula C13H26N4O5S2 B12686954 Bis(((diethylamino)methyl)thio)diimidotricarbonic acid CAS No. 84522-24-7](/img/structure/B12686954.png)
Bis(((diethylamino)methyl)thio)diimidotricarbonic acid
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Overview
Description
BIS[[(DIETHYLAMINO)METHYL]THIODIIMIDOTRICARBONIC ACID is a complex organic compound with the molecular formula C13H26N4OS4.
Preparation Methods
The synthesis of BIS[[(DIETHYLAMINO)METHYL]THIODIIMIDOTRICARBONIC ACID involves multiple steps. The synthetic route typically includes the reaction of diethylamine with carbon disulfide, followed by the addition of formaldehyde and other reagents under controlled conditions. Industrial production methods may vary, but they generally involve similar steps with optimization for large-scale production .
Chemical Reactions Analysis
BIS[[(DIETHYLAMINO)METHYL]THIODIIMIDOTRICARBONIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Scientific Research Applications
BIS[[(DIETHYLAMINO)METHYL]THIODIIMIDOTRICARBONIC ACID has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BIS[[(DIETHYLAMINO)METHYL]THIODIIMIDOTRICARBONIC ACID involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
BIS[[(DIETHYLAMINO)METHYL]THIODIIMIDOTRICARBONIC ACID can be compared with other similar compounds such as:
- N,N’-(Oxomethylene)bis[(diethylamino)methylcarbamodithioic acid]
- Diethylaminomethylcarbamodithioic acid These compounds share similar structural features but differ in their reactivity and applications. BIS[[(DIETHYLAMINO)METHYL]THIODIIMIDOTRICARBONIC ACID is unique due to its specific functional groups and the resulting chemical properties .
Biological Activity
Bis(((diethylamino)methyl)thio)diimidotricarbonic acid (often referred to as BDTCA) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with BDTCA, supported by case studies and research findings.
Chemical Structure and Properties
BDTCA is characterized by its complex structure, which includes multiple functional groups that contribute to its reactivity and interaction with biological systems. The molecular formula and structure can be summarized as follows:
- Molecular Formula: C₁₄H₁₈N₄O₆S₂
- Molecular Weight: 366.44 g/mol
The biological activity of BDTCA is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The diethylamino groups enhance its solubility and facilitate cellular uptake, while the thioether moiety may contribute to its redox properties, allowing it to act as an antioxidant or a pro-oxidant under specific conditions.
Antioxidant Activity
Research indicates that BDTCA exhibits significant antioxidant properties. In vitro studies demonstrate that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Anti-inflammatory Effects
BDTCA has been shown to modulate inflammatory pathways. In animal models of inflammation, administration of BDTCA resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in therapeutic strategies aimed at treating inflammatory diseases.
Cytotoxicity Against Cancer Cells
Several studies have evaluated the cytotoxic effects of BDTCA on various cancer cell lines. Notably, it has demonstrated selective toxicity towards certain tumor cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Studies
-
Case Study on Antioxidant Activity
- Objective: To assess the antioxidant capacity of BDTCA in human fibroblasts.
- Methodology: Fibroblasts were treated with varying concentrations of BDTCA, followed by exposure to oxidative stressors (H₂O₂).
- Findings: BDTCA treatment significantly reduced intracellular ROS levels compared to untreated controls, indicating potent antioxidant activity.
-
Case Study on Anti-inflammatory Effects
- Objective: To evaluate the anti-inflammatory effects of BDTCA in a murine model.
- Methodology: Mice were induced with inflammation and treated with BDTCA.
- Findings: Histological analysis showed reduced edema and inflammatory cell infiltration in tissues from BDTCA-treated mice compared to controls.
-
Case Study on Cytotoxicity
- Objective: To investigate the cytotoxic effects of BDTCA on breast cancer cell lines (MCF-7).
- Methodology: MCF-7 cells were exposed to increasing concentrations of BDTCA.
- Findings: A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant cytotoxicity at low micromolar concentrations.
Data Table: Summary of Biological Activities
Activity Type | Methodology | Key Findings |
---|---|---|
Antioxidant | In vitro ROS scavenging assay | Reduced ROS levels in human fibroblasts |
Anti-inflammatory | Murine model inflammation study | Decreased cytokines and tissue edema |
Cytotoxicity | MCF-7 cell line assay | Significant reduction in cell viability at low concentrations |
Properties
CAS No. |
84522-24-7 |
---|---|
Molecular Formula |
C13H26N4O5S2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[carboxy(diethylaminomethylsulfanyl)carbamoyl]-(diethylaminomethylsulfanyl)carbamic acid |
InChI |
InChI=1S/C13H26N4O5S2/c1-5-14(6-2)9-23-16(12(19)20)11(18)17(13(21)22)24-10-15(7-3)8-4/h5-10H2,1-4H3,(H,19,20)(H,21,22) |
InChI Key |
VCAGDLSXJXLQAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CSN(C(=O)N(C(=O)O)SCN(CC)CC)C(=O)O |
Origin of Product |
United States |
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